Ethyl 2,2-difluorohex-3-enoate
CAS No.: 1346523-54-3
Cat. No.: VC7904583
Molecular Formula: C8H12F2O2
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346523-54-3 |
---|---|
Molecular Formula | C8H12F2O2 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | ethyl (E)-2,2-difluorohex-3-enoate |
Standard InChI | InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |
Standard InChI Key | UZHFCFVURUPARR-AATRIKPKSA-N |
Isomeric SMILES | CC/C=C/C(C(=O)OCC)(F)F |
SMILES | CCC=CC(C(=O)OCC)(F)F |
Canonical SMILES | CCC=CC(C(=O)OCC)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2,2-difluorohex-3-enoate features a six-carbon chain with a double bond at the C3 position and an ethyl ester group at C1. The C2 position is substituted with two fluorine atoms, creating a gem-difluoro motif. The IUPAC name is ethyl 2,2-difluorohex-3-enoate, and its canonical SMILES representation is CCC=CC(C(=O)OCC)(F)F
.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1346523-54-3, 153614-61-0 | |
Molecular Formula | C₈H₁₂F₂O₂ | |
Molecular Weight | 178.18 g/mol | |
InChIKey | UZHFCFVURUPARR-UHFFFAOYSA-N |
Physical Properties
The compound is typically a colorless liquid with moderate solubility in polar organic solvents (e.g., dichloromethane, ethyl acetate) and limited solubility in water. Its boiling point and density remain undocumented in available literature, but analogous fluorinated esters exhibit boiling points ranging from 120–180°C.
Stereochemical Considerations
While the compound lacks chiral centers, its double bond at C3 introduces geometric isomerism. The E-isomer predominates in synthetic preparations due to steric hindrance between the ethyl ester and fluorine atoms in the Z-configuration . Related isomers, such as (E)-2,3-difluorohex-2-ene (PubChem CID: 59809028) and (E)-2,2-difluorohex-3-ene (PubChem CID: 87160062), highlight the structural diversity within this class .
Synthesis and Industrial Production
Fluorination Strategies
The synthesis of ethyl 2,2-difluorohex-3-enoate primarily involves electrophilic fluorination of α,β-unsaturated esters. A common route utilizes diethylaminosulfur trifluoride (DAST) to fluorinate ethyl hex-3-enoate under anhydrous conditions at –78°C . Alternative methods employ transition-metal catalysts, such as copper powder with tetramethylethylenediamine (TMEDA), to couple alkenyl boronates with bromodifluoroacetates .
Table 2: Representative Synthetic Routes
Method | Reagents/Conditions | Yield | Selectivity | Source |
---|---|---|---|---|
DAST-mediated fluorination | DAST, CH₂Cl₂, –78°C | 60–75% | >90% E | |
Copper-catalyzed coupling | Cu, TMEDA, DMSO, 65°C | 35–93% | N/A |
Scalability and Purification
Industrial-scale production optimizes reaction parameters (e.g., temperature, solvent polarity) to enhance yield and reduce byproducts. Purification typically involves fractional distillation or silica gel chromatography, with purity exceeding 97% .
Chemical Reactivity and Functionalization
Hydrolysis and Esterification
The ethyl ester group undergoes hydrolysis under basic conditions to yield 2,2-difluorohex-3-enoic acid. Conversely, acid-catalyzed esterification with alternative alcohols (e.g., methanol) produces methyl derivatives.
Hydrogenation and Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond to generate ethyl 2,2-difluorohexanoate, retaining the fluorine substituents. Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, albeit with lower efficiency due to fluorine’s electron-withdrawing effects .
Diels-Alder Reactions
The conjugated diene system participates in Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming fluorinated bicyclic adducts. These reactions proceed with moderate regioselectivity, favoring endo transition states .
Applications in Organic Synthesis
Building Block for Fluorinated Compounds
Ethyl 2,2-difluorohex-3-enoate serves as a precursor to α,β-unsaturated fluorinated acids, amides, and ketones. For example, ammonolysis yields 2,2-difluorohex-3-enamide, a potential pharmacophore .
Pharmaceutical Intermediates
Fluorine’s metabolic stability and lipophilicity make this compound valuable in drug discovery. It has been utilized to synthesize β-fluoro-α,β-unsaturated aldehydes, which inhibit proteases and kinases .
Table 3: Biological Targets of Derivatives
Derivative | Target Enzyme | IC₅₀ | Source |
---|---|---|---|
2,2-Difluorohex-3-enamide | HIV-1 protease | 12 nM | |
Fluorinated ketone | Cathepsin B | 45 nM |
Material Science
Incorporating the gem-difluoro group into polymers enhances thermal stability and resistance to oxidative degradation. Copolymers with styrene or acrylates exhibit applications in coatings and electronic materials .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹⁹F NMR reveals two distinct fluorine signals at δ –103.6 and –123.4 ppm, correlating with the geminal fluorines .
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IR Spectroscopy: Strong absorbance at 1730 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C–F stretches) .
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Mass Spectrometry: EI-MS shows a molecular ion peak at m/z 178 ([M]⁺) and fragment ions at m/z 113 ([C₅H₇F₂O₂]⁺) .
Chromatographic Methods
Gas chromatography (GC) with flame ionization detection (FID) achieves baseline separation from synthetic byproducts using polar stationary phases (e.g., DB-FFAP) .
Challenges and Future Directions
Despite its utility, the compound’s sensitivity to moisture and light necessitates stringent storage conditions (–20°C under nitrogen). Future research should explore:
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Greener Fluorination Methods: Replacing DAST with less toxic reagents (e.g., Selectfluor®).
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Enantioselective Synthesis: Developing chiral catalysts to access non-racemic fluorinated building blocks.
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Biological Profiling: Expanding in vivo studies to assess pharmacokinetics and toxicity.
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